Cas no 35715-66-3 (1-(2-Fluorophenyl)-1H-pyrazole)

1-(2-Fluorophenyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Fluorophenyl)-1H-pyrazole
- 1H-Pyrazole, 1-(2-fluorophenyl)-
- LogP
- MFCD10699187
- BS-28082
- SCHEMBL255339
- 35715-66-3
- DTXSID30607809
- CS-0205856
- DB-069253
- AKOS009581676
- 1-(2-fluorophenyl)pyrazole
-
- MDL: MFCD10699187
- Inchi: InChI=1S/C9H7FN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H
- InChI Key: NXBJGOUCISMVSC-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)F)N2C=CC=N2
Computed Properties
- Exact Mass: 162.05941
- Monoisotopic Mass: 162.05932639g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8Ų
- XLogP3: 2.3
Experimental Properties
- PSA: 17.82
1-(2-Fluorophenyl)-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM188032-1g |
1-(2-Fluorophenyl)-1H-pyrazole |
35715-66-3 | 95% | 1g |
$241 | 2023-02-02 | |
Chemenu | CM188032-5g |
1-(2-Fluorophenyl)-1H-pyrazole |
35715-66-3 | 95% | 5g |
$408 | 2021-08-05 | |
Alichem | A049002524-5g |
1-(2-Fluorophenyl)-1H-pyrazole |
35715-66-3 | 95% | 5g |
$366.08 | 2023-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F183995-5g |
1-(2-Fluorophenyl)-1H-pyrazole |
35715-66-3 | 98% | 5g |
¥3037.90 | 2023-09-02 | |
A2B Chem LLC | AF60964-1g |
1-(2-Fluorophenyl)-1H-pyrazole |
35715-66-3 | 98% | 1g |
$142.00 | 2024-04-20 | |
abcr | AB271109-5g |
1-(2-Fluorophenyl)-1H-pyrazole, 98%; . |
35715-66-3 | 98% | 5g |
€858.00 | 2025-03-19 | |
1PlusChem | 1P00C1GK-5g |
1-(2-Fluorophenyl)-1H-pyrazole |
35715-66-3 | 98% | 5g |
$566.00 | 2025-02-25 | |
Chemenu | CM188032-250mg |
1-(2-Fluorophenyl)-1H-pyrazole |
35715-66-3 | 95% | 250mg |
$98 | 2023-02-02 | |
TRC | F621690-1g |
1-(2-Fluorophenyl)-1H-pyrazole |
35715-66-3 | 1g |
$333.00 | 2023-05-18 | ||
abcr | AB271109-1 g |
1-(2-Fluorophenyl)-1H-pyrazole; 98% |
35715-66-3 | 1 g |
€246.00 | 2023-07-20 |
1-(2-Fluorophenyl)-1H-pyrazole Related Literature
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
Additional information on 1-(2-Fluorophenyl)-1H-pyrazole
1-(2-Fluorophenyl)-1H-pyrazole (CAS No. 35715-66-3): A Comprehensive Overview
The compound 1-(2-Fluorophenyl)-1H-pyrazole, identified by the CAS registry number 35715-66-3, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This molecule, characterized by its pyrazole ring fused with a fluorophenyl group, exhibits unique electronic properties and structural features that make it a valuable component in various research and industrial applications.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 1-(2-Fluorophenyl)-1H-pyrazole. Researchers have employed diverse strategies, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, to optimize the production of this compound. These methods not only enhance the yield but also minimize the environmental footprint, aligning with the principles of green chemistry.
The structural integrity of 1-(2-Fluorophenyl)-1H-pyrazole is further enhanced by its ability to form stable complexes with metal ions. Studies have demonstrated its potential as a ligand in transition metal catalysis, particularly in palladium-mediated reactions. This property underscores its role in catalytic processes that are pivotal in pharmaceutical and agrochemical industries.
In the realm of pharmacology, 1-(2-Fluorophenyl)-1H-pyrazole has shown promise as a lead compound for drug discovery. Its ability to modulate key biological targets, such as kinases and G-protein coupled receptors (GPCRs), has been extensively explored. Recent research highlights its potential as an anti-inflammatory agent, with studies indicating significant reduction in cytokine production in vitro.
The environmental impact of 1-(2-Fluorophenyl)-1H-pyrazole has also been a focal point of recent investigations. Biodegradation studies reveal that this compound undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in aquatic ecosystems. This finding is particularly relevant for industries reliant on chemical formulations, as it addresses concerns related to ecological sustainability.
Moreover, the integration of 1-(2-Fluorophenyl)-1H-pyrazole into advanced materials has opened new avenues for technological innovation. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties, making it a candidate for high-performance materials used in aerospace and electronics.
As research continues to unravel the multifaceted applications of 1-(2-Fluorophenyl)-1H-pyrazole, its role as a versatile building block in chemical synthesis is increasingly evident. The compound's adaptability across diverse scientific domains underscores its significance in advancing both fundamental and applied research.
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